molecular formula C8H9F2NO2 B13656356 2-(Difluoromethyl)-4,6-dimethoxypyridine

2-(Difluoromethyl)-4,6-dimethoxypyridine

Cat. No.: B13656356
M. Wt: 189.16 g/mol
InChI Key: UYATYUBOPJIQMY-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4,6-dimethoxypyridine is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . It is a pyridine-based building block of significant interest in scientific research, particularly in the fields of medicinal and agricultural chemistry. The incorporation of the difluoromethyl group (CF2H) into pyridine scaffolds is a prominent strategy in modern drug discovery . This group can enhance key properties of a molecule, such as its metabolic stability, membrane permeability, and bioavailability . Furthermore, the difluoromethyl group can act as a bioisostere for alcohols, thiols, and amines, enabling unique interactions with biological targets through hydrogen bonding . As a substituted pyridine, this compound serves as a versatile synthetic intermediate. Researchers can leverage the reactivity of its functional groups—the difluoromethyl group and the methoxy substituents—for further chemical modifications to create diverse compound libraries for biological screening. The direct introduction of the difluoromethyl group into pyridines is an area of active methodological development, underscoring the value of such pre-functionalized molecules as starting points for complex synthesis . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. CAS Number : 1806800-93-0 Molecular Formula : C9H8ClF2NO3 Molecular Weight : 251.61 g/mol

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

2-(difluoromethyl)-4,6-dimethoxypyridine

InChI

InChI=1S/C8H9F2NO2/c1-12-5-3-6(8(9)10)11-7(4-5)13-2/h3-4,8H,1-2H3

InChI Key

UYATYUBOPJIQMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)C(F)F

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Starting from 2,2-Difluoroacetic Anhydride

A notable and scalable method involves the synthesis of 4-(difluoromethyl)pyridin-2-amine as a key intermediate, which can be further derivatized to 2-(difluoromethyl)-4,6-dimethoxypyridine derivatives.

  • Starting Material: 2,2-Difluoroacetic anhydride.
  • Process: A five-step, two-pot procedure avoiding hazardous fluorinating agents and sealed vessels.
  • Key Steps:
    • Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one in 78% yield.
    • Conversion to 4-(difluoromethyl)pyridin-2-amine via methoxylamine hydrochloride addition, hydrobromic acid treatment, and zinc reduction.
  • Scale: Successfully validated on a kilogram scale, yielding 46% overall.
  • Outcome: The intermediate 4-(difluoromethyl)pyridin-2-amine is suitable for further functionalization to 2-(difluoromethyl)-4,6-dimethoxypyridine derivatives used in kinase inhibitors and other pharmaceuticals.

Table 1: Summary of Key Reaction Conditions for 4-(Difluoromethyl)pyridin-2-amine Synthesis

Step Reagents/Conditions Yield (%) Notes
Formation of enone intermediate Ethyl vinyl ether, 2,2-difluoroacetic anhydride 78 Avoids harsh fluorination
Methoxylamine addition Methoxylamine hydrochloride, 50 °C, 7 h - Formation of oxime intermediate
Hydrobromic acid treatment 33% HBr in acetic acid, 90 °C, 12-15 h - Cyclization step
Zinc reduction Zinc, room temperature, 3 h - Reduction to amine
Isolation and purification Extraction, drying, crystallization 46 (overall) Scalable to kilogram quantities

Preparation via Pyrimidine Intermediates

Another approach involves the preparation of 4,6-dimethoxy-2-substituted pyrimidines, which can be converted to the target compound through substitution reactions.

  • Starting Material: 4,6-Dihydroxy-2-methylthiopyrimidine.
  • Key Reactions:
    • Superchlorination to form chloropyrimidine intermediates.
    • Catalytic methoxylation using catalysts such as trifluoromethane sulfonic acid copper or tertiary butyl chlorination ammonium.
    • Oxidation to yield 4,6-dimethoxy-2-methanesulfonyl pyrimidine intermediates.
  • Catalyst Loading: 0.001% to 0.5% by weight of main raw material.
  • Advantages: High conversion efficiency (100%) of chloropyrimidine intermediates and reduced operator sensitization risks during synthesis.
  • Application: The method provides a safe, high-yield route to methanesulfonyl pyrimidines, which are precursors to difluoromethyl-substituted pyridines after further transformations.

Three-Step Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

This method focuses on preparing 2-chloro-4,6-dimethoxypyrimidine, a key intermediate for subsequent difluoromethylation.

  • Steps:
    • Salt-Forming Reaction: Malononitrile reacts with methanol and a composite solvent under anhydrous hydrogen chloride pressure to form dimethyl propylene diimine dihydrochloride.
    • Cyanamide Reaction: Treatment with potassium hydroxide and cyanamide solution to generate 3-amino-3-methoxy-N-cyano-2-propylene imine.
    • Condensation Reaction: Catalyzed reaction to yield 2-chloro-4,6-dimethoxypyrimidine as white crystals.
  • Solvent System: Composite solvents including dimethylformamide, dimethylacetamide, dimethyl sulfoxide, and others optimize reaction efficiency and yield.
  • Yield and Purity: High product content and simple preparation method reported.
  • Relevance: This intermediate can be further reacted to introduce the difluoromethyl group at the 2-position.

Comparative Analysis of Methods

Method Starting Material(s) Key Features Advantages Limitations
Five-step two-pot synthesis from 2,2-difluoroacetic anhydride 2,2-Difluoroacetic anhydride, ethyl vinyl ether Avoids hazardous fluorinating agents; scalable High scalability; practical; avoids sealed vessels Moderate overall yield (46%)
Pyrimidine intermediate route 4,6-Dihydroxy-2-methylthiopyrimidine Catalytic methoxylation with trifluoromethane sulfonic acid catalysts High conversion; operator safety improved Requires multiple steps; catalyst handling
Three-step synthesis of 2-chloro-4,6-dimethoxypyrimidine Malononitrile, cyanamide Use of composite solvents; high yield; simple method High purity product; industrially applicable Intermediate for further difluoromethylation

Research Outcomes and Practical Considerations

  • The five-step synthesis route from 2,2-difluoroacetic anhydride has been validated on a large scale (up to 1.36 kg batches), demonstrating reproducibility and industrial feasibility.
  • The catalytic methoxylation step in the pyrimidine route achieves near-complete conversion (100%) of chloropyrimidine intermediates, reducing impurities and improving operator safety due to lower sensitization risks.
  • The three-step method for 2-chloro-4,6-dimethoxypyrimidine offers a straightforward approach with high product content, facilitating downstream transformations to difluoromethyl derivatives.
  • Selection of catalysts and solvents critically influences yield, purity, and safety profiles across these methods.
  • The difluoromethylation step, often requiring specialized reagents or conditions, remains a key challenge but is effectively addressed by the described synthetic sequences.

Chemical Reactions Analysis

2-(Difluoromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the conversion of the difluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the pyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(Difluoromethyl)-4,6-dimethoxypyridine has a wide range of applications in scientific research:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, 2-(Difluoromethyl)-4,6-dimethoxypyridine is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.

    Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its incorporation into drug molecules can improve their metabolic stability and bioavailability, making it a valuable tool in drug discovery and development.

    Industry: In the agricultural industry, 2-(Difluoromethyl)-4,6-dimethoxypyridine is used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Functional Groups

  • Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃):
    The -CF₂H group in 2-(difluoromethyl)-4,6-dimethoxypyridine offers a balance between lipophilicity and polarity compared to the more hydrophobic -CF₃ group. For instance, trifluoromethyl-substituted pyridines (e.g., fluopyram) exhibit higher logP values but may suffer from reduced solubility, whereas the -CF₂H group maintains moderate lipophilicity while improving metabolic stability .

  • Methoxy (-OCH₃) vs. Methoxy groups, by contrast, provide steric bulk and moderate electron donation without strong hydrogen-bonding .

Heterocyclic Core: Pyridine vs. Pyrimidine

  • Pyridine (1 nitrogen atom):
    The single nitrogen in pyridine creates a less electron-deficient ring compared to pyrimidines, favoring nucleophilic aromatic substitution at specific positions. For example, 2-(difluoromethyl)-4,6-dimethoxypyridine’s reactivity is influenced by the electron-donating methoxy groups, which activate the ring for electrophilic attacks .

  • This makes them preferred scaffolds in nucleoside analogs but less suited for hydrophobic target binding compared to pyridines .

Data Table: Key Properties of 2-(Difluoromethyl)-4,6-dimethoxypyridine and Analogs

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
2-(Difluoromethyl)-4,6-dimethoxypyridine Pyridine 2-CF₂H, 4,6-OCH₃ 204.15 (calc.) Agrochemical lead candidate
2-Amino-4,6-dimethoxypyrimidine Pyrimidine 2-NH₂, 4,6-OCH₃ 171.15 Bioactive precursor
Pydiflumetofen (A.3.17) Pyridine 2-CF₂H, 3-carboxamide 411.3 (est.) Fungicide (complex II inhibitor)
2-Amino-4,6-difluoropyrimidine Pyrimidine 2-NH₂, 4,6-F 131.08 Pharmaceutical intermediate
4,6-Dichloro-5-fluoro-2-methylpyrimidine Pyrimidine 4,6-Cl, 5-F, 2-CH₃ 181.0 Antiviral agent precursor

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-4,6-dimethoxypyridine, and how do reaction conditions influence product purity?

Synthesis typically involves nucleophilic substitution or fluorination reactions. For example, the difluoromethyl group can be introduced via deoxofluorinating agents (e.g., DAST or XtalFluor-M) reacting with a hydroxyl or carbonyl precursor. Methoxy groups are often installed using alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature and solvent polarity critically impact purity: lower temperatures (0–25°C) reduce side reactions like over-fluorination, while polar aprotic solvents (DMF, DMSO) enhance nucleophilicity . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is essential to isolate the target compound (>95% purity).

Q. How can the structure of 2-(difluoromethyl)-4,6-dimethoxypyridine be validated using spectroscopic techniques?

  • ¹H/¹³C NMR : The difluoromethyl group (CF₂H) shows a triplet in ¹H NMR (~δ 5.5–6.5 ppm, J ≈ 56 Hz) due to coupling with two fluorine atoms. Methoxy groups appear as singlets (δ ~3.8–4.0 ppm). Aromatic protons on the pyridine ring exhibit deshielded signals (δ 6.5–8.5 ppm) .
  • ¹⁹F NMR : A distinct singlet for CF₂H appears at ~δ -110 to -120 ppm.
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (C₈H₉F₂NO₂: theoretical m/z 201.0602) .

Q. What physicochemical properties of 2-(difluoromethyl)-4,6-dimethoxypyridine are critical for drug design?

  • Lipophilicity (logP) : The difluoromethyl group increases hydrophobicity compared to hydroxyl or methyl analogs, enhancing membrane permeability. Measured via shake-flask method or HPLC retention time .
  • pKa : Pyridine’s basicity is reduced by electron-withdrawing fluorine and methoxy groups. Determined potentiometrically or via UV-Vis titration (expected pKa ~3–4) .
  • Thermal stability : TGA/DSC analysis shows decomposition temperatures >200°C, suitable for high-temperature reactions .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-(difluoromethyl)-4,6-dimethoxypyridine in multi-step syntheses, and what are common pitfalls?

  • Fluorination step : Use excess fluorinating agent (1.5–2 equiv) to drive the reaction but avoid prolonged reaction times to prevent decomposition. Monitor via TLC or in situ ¹⁹F NMR .
  • Methoxy installation : Protect the pyridine nitrogen with a Boc group to prevent quaternization. Common pitfalls include incomplete deprotection (HCl/dioxane) leading to byproducts .
  • Yield optimization : Statistical design (e.g., DoE) identifies critical factors. For example, a Central Composite Design revealed that solvent ratio (DMF:H₂O) and temperature account for 85% of yield variability .

Q. What biological activity has been observed for analogs of 2-(difluoromethyl)-4,6-dimethoxypyridine, and how can these insights guide target validation?

  • Antimicrobial activity : Pyridine derivatives with electron-withdrawing substituents (e.g., CF₂H) inhibit bacterial enoyl-ACP reductase (IC₅₀ ~5–10 µM). Test via microdilution assays against S. aureus or E. coli .
  • Anticancer potential : Structural analogs (e.g., ZSTK474) inhibit PI3Kα (IC₅₀ = 16 nM). Use kinase assays (TR-FRET) and cell viability tests (MTT on U87-MG or HCT-116 lines) .
  • SAR insights : Replace methoxy with morpholine (as in ZSTK474) to enhance target selectivity. Docking studies (AutoDock Vina) correlate substituent bulk with PI3Kα binding affinity .

Q. How should researchers address contradictions in biological data between in vitro and in vivo studies for this compound?

  • Bioavailability issues : Low solubility (<10 µg/mL in PBS) may limit in vivo efficacy. Use co-solvents (e.g., Cremophor EL) or nanoparticle formulations to improve pharmacokinetics .
  • Metabolic instability : CYP450 enzymes (e.g., CYP3A4) may rapidly metabolize the compound. Perform microsomal stability assays and introduce blocking groups (e.g., deuterium at labile C-H bonds) .
  • Off-target effects : RNA-seq profiling of treated vs. untreated cells identifies unintended pathways. Validate via CRISPR knockout of suspected off-targets .

Q. What computational strategies are effective in predicting the binding mode of 2-(difluoromethyl)-4,6-dimethoxypyridine derivatives to therapeutic targets?

  • Molecular docking : Use Glide (Schrödinger) or AutoDock to model interactions with PI3Kα. The CF₂H group stabilizes hydrophobic pockets (e.g., Val851 and Met922 in PI3Kα) .
  • MD simulations : GROMACS simulations (100 ns) reveal conformational stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
  • Free energy calculations : MM/PBSA or FEP+ quantify binding energy contributions. For example, methoxy groups contribute -2.3 kcal/mol to ΔGbind in PI3Kα .

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